3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
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Overview
Description
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione is a heterocyclic compound that features a thiazolidine-2,4-dione core. This core is known for its significant biological activities and is often utilized in medicinal chemistry. The compound’s structure includes a pivaloyl group attached to a pyrrolidine ring, which is further connected to the thiazolidine-2,4-dione moiety. This unique arrangement imparts the compound with distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step reactions. One common method includes the reaction of thiazolidine-2,4-dione with a suitable pyrrolidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as green chemistry approaches, including the use of eco-friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biological research.
Medicine: It has potential therapeutic applications due to its biological properties, including antimicrobial and antioxidant activities.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The thiazolidine-2,4-dione core is known to activate peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating gene expression related to glucose and lipid metabolism. This activation improves insulin sensitivity and exerts hypoglycemic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-2,4-dione: The parent compound, known for its hypoglycemic activity.
5-Benzylidene-thiazolidine-2,4-dione: A derivative with enhanced biological activities.
Spiropyrrolidine-oxindole-thiazolidine-2,4-dione: A hybrid compound with potential therapeutic applications
Uniqueness
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione stands out due to its unique structural features, which impart distinct chemical and biological properties. The presence of the pivaloyl group and pyrrolidine ring enhances its stability and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-[1-(2,2-dimethylpropanoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-12(2,3)10(16)13-5-4-8(6-13)14-9(15)7-18-11(14)17/h8H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGSJDQGACAMCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(C1)N2C(=O)CSC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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